molecular formula C13H16N2O2 B2647538 1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 77773-95-6

1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Cat. No. B2647538
CAS RN: 77773-95-6
M. Wt: 232.283
InChI Key: MQHAYMCVXJVJDU-UHFFFAOYSA-N
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Description

1-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, commonly known as spirobenzoxazine, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of spirobenzoxazine is not fully understood, but it is believed to involve the activation of specific signaling pathways in cells. Studies have shown that spirobenzoxazine can interact with various cellular components, including enzymes and receptors, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
Spirobenzoxazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. These effects are believed to be mediated by the interaction of spirobenzoxazine with specific cellular components, leading to changes in cellular signaling and function.

Advantages and Limitations for Lab Experiments

Spirobenzoxazine has several advantages for lab experiments, including its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, spirobenzoxazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of spirobenzoxazine, including the development of new synthesis methods, the investigation of its potential as a drug candidate for specific diseases, the exploration of its applications in materials science, and the development of new fluorescent probes for the detection of biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of spirobenzoxazine and its potential effects on cellular function and behavior.

Synthesis Methods

Spirobenzoxazine can be synthesized through the reaction between benzoxazine and piperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of spirobenzoxazine. This synthesis method is relatively simple and efficient, making spirobenzoxazine a promising compound for further research.

Scientific Research Applications

Spirobenzoxazine has been extensively studied for its potential applications in various fields, including materials science, pharmacology, and biotechnology. In materials science, spirobenzoxazine has been used as a photochromic material due to its ability to change color upon exposure to light. In pharmacology, spirobenzoxazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biotechnology, spirobenzoxazine has been used as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

1'-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-8-6-13(7-9-15)14-12(16)10-4-2-3-5-11(10)17-13/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAYMCVXJVJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

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